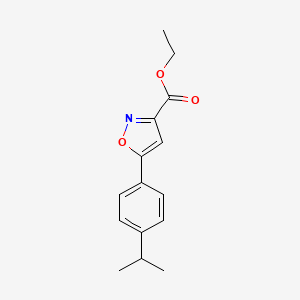
(2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound that features a phenyl ring substituted with both fluoro and trifluoromethyl groups, as well as a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylmagnesium bromide with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-Fluoro-4-(trifluoromethyl)phenylmagnesium bromide+Trimethylsilyl chloride→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organosilicon chemistry and the use of Grignard reagents suggest that similar methods to those used in laboratory synthesis could be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The phenyl ring can be oxidized under certain conditions to introduce additional functional groups.
Reduction Reactions: The fluoro and trifluoromethyl groups can be reduced, although this is less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines. Conditions typically involve the use of polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silyl ethers, while oxidation reactions can produce phenols or quinones.
Scientific Research Applications
(2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as semiconductors and polymers.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceuticals that contain fluorinated aromatic rings, which are known for their enhanced metabolic stability and bioavailability.
Catalysis: The compound can act as a ligand in catalytic reactions, improving the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, while the fluoro and trifluoromethyl groups can influence the electronic properties of the phenyl ring. These effects can enhance the reactivity and selectivity of the compound in different chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: This compound has similar substituents on the phenyl ring but contains a boronic acid group instead of a trimethylsilyl group.
(2-Fluoro-4-(trifluoromethyl)phenyl)ethynyltrimethylsilane: This compound features an ethynyl group in addition to the trimethylsilyl group.
4-(Trifluoromethyl)phenylboronic acid: Similar to the first compound but lacks the fluoro substituent.
Uniqueness
(2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both fluoro and trifluoromethyl groups enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C10H12F4Si |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12F4Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3 |
InChI Key |
VWADWWUFLOLWHC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


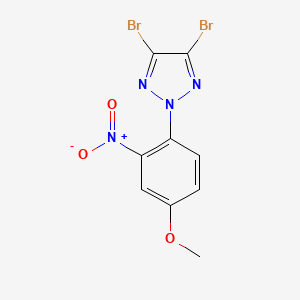
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide](/img/structure/B13695389.png)
![Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13695391.png)
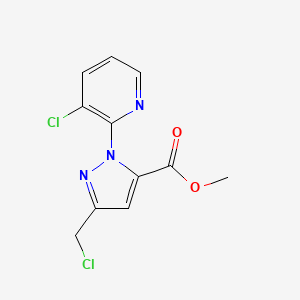
![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)
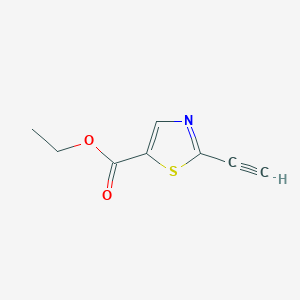
![6-Bromo-3-chloronaphtho[2,3-d]isoxazole](/img/structure/B13695413.png)
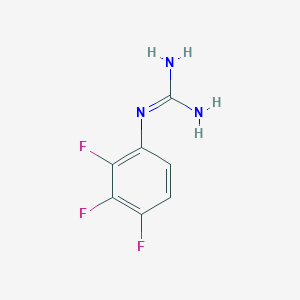



![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)

